molecular formula C11H14N2O2 B1406156 Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine CAS No. 1525495-48-0

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

Cat. No. B1406156
CAS RN: 1525495-48-0
M. Wt: 206.24 g/mol
InChI Key: TXKFJDUXJFEDEN-UHFFFAOYSA-N
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Description

“Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” is a complex organic compound that contains a cyclopropyl group (a three-carbon ring), a 2-methyl-5-nitrobenzyl group (a benzene ring with a nitro group and a methyl group), and an amine group (a nitrogen atom with a pair of hydrogen atoms). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would be determined by the specific arrangement of its cyclopropyl group, 2-methyl-5-nitrobenzyl group, and amine group. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds .


Chemical Reactions Analysis

The chemical reactions involving “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on the specific conditions and reagents present. Nitro compounds, for example, can undergo reduction reactions to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on its specific structure. For example, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis of Cyclopropane Alpha-amino Acids and Amines

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine plays a role in the synthesis of a diverse series of cyclopropane alpha-amino acids. A practical method involves preparing nitrocyclopropane carboxylates through the treatment of alpha-nitroesters and iodobenzene diacetate or alpha-nitro-alpha-diazoesters with a Rh(II) catalyst and an olefin. The method allows the preparation of substituted cyclopropane alpha-amino esters and arylcyclopropyl amines, offering modest to high yields (54-99%) (Wurz & Charette, 2004).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been studied. This reaction proceeds at room temperature and preserves the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. The methodology contributes to the enantioselective synthesis of significant compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Bifunctional Tetraaza Macrocycles

The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion into bifunctional poly(amino carboxylate) chelating agents has been described. This involves the cyclization of (4-nitrobenzyl)-ethylenediamine with appropriate BOC-protected amino disuccinimido esters, yielding macrocyclic amines, which are then alkylated with either bromoacetic acid or tert-butyl bromoacetate. This method provides a pathway to synthesize complex macrocyclic structures (McMurry et al., 1992).

Synthesis of Dihydropyrroles and Pyrroles

The use of doubly activated cyclopropanes, prepared from cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, has been demonstrated. These cyclopropanes serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which are then oxidized to densely functionalized pyrroles. This method offers a novel approach for the synthesis of complex pyrrole structures (Wurz & Charette, 2005).

Anticancer Activity of Cyclometalated Complexes

Research has been conducted on the synthesis of Schiff base ligands and cyclometalated mononuclear piano-stool complexes, including compounds with 4-nitrobenzylidene groups. These complexes exhibit significant binding with calf thymus DNA and bovine serum albumin, indicating potential anticancer activities. Such studies are crucial for understanding the interactions of these complexes with biological molecules and their potential therapeutic applications (Mukhopadhyay et al., 2015).

Safety And Hazards

The safety and hazards associated with “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on its specific properties. Nitro compounds, for example, can be explosive and are often toxic .

Future Directions

The future directions for research on “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on its potential applications. For example, if it has antimicrobial properties, it could be studied for use in new drugs .

properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFJDUXJFEDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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